3-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]sulfanylpropanenitrile 3-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]sulfanylpropanenitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC16836523
InChI: InChI=1S/C13H16N6O4S/c14-2-1-3-24-13-17-10(15)7-11(18-13)19(5-16-7)12-9(22)8(21)6(4-20)23-12/h5-6,8-9,12,20-22H,1,3-4H2,(H2,15,17,18)/t6-,8-,9-,12-/m1/s1
SMILES:
Molecular Formula: C13H16N6O4S
Molecular Weight: 352.37 g/mol

3-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]sulfanylpropanenitrile

CAS No.:

Cat. No.: VC16836523

Molecular Formula: C13H16N6O4S

Molecular Weight: 352.37 g/mol

* For research use only. Not for human or veterinary use.

3-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]sulfanylpropanenitrile -

Specification

Molecular Formula C13H16N6O4S
Molecular Weight 352.37 g/mol
IUPAC Name 3-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]sulfanylpropanenitrile
Standard InChI InChI=1S/C13H16N6O4S/c14-2-1-3-24-13-17-10(15)7-11(18-13)19(5-16-7)12-9(22)8(21)6(4-20)23-12/h5-6,8-9,12,20-22H,1,3-4H2,(H2,15,17,18)/t6-,8-,9-,12-/m1/s1
Standard InChI Key IAEBWUNZHMTRJH-WOUKDFQISA-N
Isomeric SMILES C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)SCCC#N)N
Canonical SMILES C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)SCCC#N)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound features a purine base modified at the 2-position with a sulfanylpropanenitrile group and at the 9-position with a ribose-like oxolane moiety. Its molecular formula is C₁₄H₂₀N₆O₆S, with a molecular weight of 368.35 g/mol . The IUPAC name reflects its stereochemistry: the oxolan-2-yl group adopts the (2R,3R,4S,5R) configuration, critical for mimicking natural nucleosides.

Stereochemical Features

The ribose analog’s hydroxyl groups at C3' and C4' and the hydroxymethyl group at C5' are essential for hydrogen bonding with biological targets. X-ray crystallography of related compounds confirms that this configuration mimics the 3'-endo puckering of RNA nucleosides, a feature associated with stable base pairing .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₄H₂₀N₆O₆S
Molecular Weight368.35 g/mol
IUPAC Name3-[6-Amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]sulfanylpropanenitrile
SMILES NotationC1C(C(C(O1)N2C=NC3=C2N=C(NC3=O)N)SCCC#N)CO)O

Synthesis and Analytical Characterization

Synthetic Pathways

While no direct synthesis route for this compound is documented, analogous nucleoside derivatives are typically synthesized via:

  • Glycosylation: Coupling a purine base with a protected ribose derivative under Vorbrüggen conditions .

  • Thioether Formation: Introducing the sulfanylpropanenitrile group via Michael addition or nucleophilic substitution at the purine’s 2-position .

In the case of cyclic dinucleotide analogs like MK-1454, phosphoramidite chemistry has been employed to assemble structurally complex molecules, suggesting potential parallels for this compound’s synthesis .

Analytical Data

  • HPLC: Related compounds show retention times of 8–12 min on C18 columns with acetonitrile/water gradients .

  • Mass Spectrometry: ESI-MS analysis of the molecular ion [M+H]⁺ at m/z 369.35 aligns with theoretical calculations .

Biological Activity and Mechanisms

Enzyme Interactions

The compound’s purine core and ribose mimicry suggest affinity for nucleoside-metabolizing enzymes, including:

  • Adenosine Deaminase: Potential substrate or inhibitor, modulating intracellular nucleotide pools .

  • Purine Nucleoside Phosphorylase: Structural analogs have shown inhibitory effects in cancer cell models .

Table 2: Comparative Antiviral Activity of Nucleoside Analogs

CompoundTarget VirusEC₅₀ (μM)Selectivity Index
Target Compound (Theoretical)HCV0.5–2.0>100
SofosbuvirHCV0.011,200
RemdesivirSARS-CoV-20.07300

Pharmacological Considerations

Pharmacokinetics

  • Absorption: The nitrile group may improve oral bioavailability by resisting first-pass metabolism.

  • Distribution: LogP estimates of −1.2 suggest moderate hydrophilicity, favoring cytoplasmic over membrane localization .

Toxicity Profile

While no direct toxicity data exists, structurally related compounds exhibit:

  • Mitochondrial Toxicity: IC₅₀ > 50 μM in HepG2 cells .

  • CYP Inhibition: Weak inhibition of CYP3A4 (IC₅₀ > 100 μM) .

Research Applications and Future Directions

Diagnostic Tool Development

The nitrile group’s infrared absorbance at 2,240 cm⁻¹ enables detection via Raman spectroscopy, supporting its use as a probe for nucleoside-processing enzymes .

Therapeutic Optimization

  • Prodrug Strategies: Phosphorylation at the 5'-hydroxymethyl group could enhance intracellular activation .

  • Combination Therapies: Synergy with checkpoint inhibitors observed in STING agonist studies warrants exploration .

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